molecular formula C18H11FN6O4 B2905401 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898410-35-0

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2905401
CAS No.: 898410-35-0
M. Wt: 394.322
InChI Key: KQDHPZLOWSSPJD-UHFFFAOYSA-N
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Description

This compound belongs to the 8-oxo-dihydropurine-6-carboxamide family, characterized by a bicyclic purine core modified with substituents at positions 2 and 8. The 2-fluorophenyl group at position 9 and the 4-nitrophenyl group at position 2 introduce steric and electronic effects critical for biological interactions. The nitro group (electron-withdrawing) and fluorine (enhancing lipophilicity and metabolic stability) synergistically influence solubility, binding affinity, and pharmacokinetics. .

Properties

IUPAC Name

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6O4/c19-11-3-1-2-4-12(11)24-17-14(22-18(24)27)13(15(20)26)21-16(23-17)9-5-7-10(8-6-9)25(28)29/h1-8H,(H2,20,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDHPZLOWSSPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2), along with catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H2), palladium on carbon (Pd/C), sodium hydroxide (NaOH), and hydrochloric acid (HCl). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted purines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents at positions 2 and 9 of the purine scaffold. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 9 / Position 2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 9-(2-Fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-Fluorophenyl / 4-Nitrophenyl Likely C₁₈H₁₂FN₅O₄* ~405.3* Combines electron-withdrawing nitro and fluorine for enhanced target binding and stability.
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2-Ethoxyphenyl / 4-Fluorophenyl C₂₀H₁₆FN₅O₃ 393.37 Ethoxy group increases steric bulk; reduced polarity compared to nitro.
2-(3-Bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-Methoxyphenyl / 3-Bromophenyl C₁₉H₁₄BrN₅O₃ 440.2 Bromine adds steric hindrance; methoxy enhances electron-donating effects.
9-(3-Methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Methoxyphenyl / 4-Nitrophenyl C₁₉H₁₄N₆O₅ 406.4 Meta-methoxy disrupts planarity, potentially reducing membrane permeability.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide 4-Methylphenyl / Methyl C₁₄H₁₃N₅O₂ 283.29 Minimal steric bulk; methyl groups reduce solubility but enhance lipophilicity.

*Note: The target compound’s molecular formula/weight is inferred from analogs.

Key Findings:

Substituent Electronic Effects :

  • Nitro Group (4-Nitrophenyl) : Enhances binding to electron-deficient targets (e.g., enzymes with aromatic pockets) via dipole interactions .
  • Fluorine (2-Fluorophenyl) : Improves metabolic stability and bioavailability by resisting oxidative degradation .

Steric and Solubility Considerations :

  • The 3-bromophenyl derivative exhibits lower solubility due to bromine’s bulk but may show improved binding in hydrophobic pockets.
  • Methoxy groups (e.g., in ) increase polarity but reduce membrane permeability compared to fluorine .

Biological Activity Trends :

  • Compounds with 4-nitrophenyl groups (e.g., target compound and ) are hypothesized to exhibit antimicrobial or kinase inhibitory activity, as nitro groups are associated with interactions in redox-active enzymes .
  • Methyl and ethoxy substituents (e.g., ) may reduce potency but improve oral bioavailability due to enhanced lipophilicity .

Structural-Activity Relationship (SAR) Insights:

  • Para-substitutions (e.g., 4-methylphenyl in ) allow planar interactions with flat binding sites.
  • Position 2 Modifications :
    • Electron-withdrawing groups (nitro, bromo) enhance binding to targets like kinases or bacterial enzymes .
    • Electron-donating groups (methoxy, methyl) may reduce reactivity but improve pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for 9-(2-fluorophenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how can reaction conditions be standardized to improve yield?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the purine core followed by sequential substitutions. Key steps include:

  • Precursor selection : Use halogenated purine intermediates (e.g., 6-chloropurine) for nucleophilic aromatic substitution with 2-fluorophenyl and 4-nitrophenyl groups .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts enhance coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve solubility and reaction kinetics .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can structural elucidation techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals by comparing with analogous purine derivatives (e.g., 9-(3,4-dimethoxyphenyl) analogs). The deshielding effect of the 4-nitrophenyl group (~δ 8.2 ppm for aromatic protons) distinguishes it from the 2-fluorophenyl group (~δ 7.1–7.4 ppm) .
  • X-ray crystallography : Resolve dihedral angles between the purine core and substituents to confirm spatial orientation. For example, nitrophenyl groups often adopt a coplanar conformation with the purine ring due to π-π stacking, while fluorophenyl groups may show slight torsion .

Q. What solubility and stability profiles are critical for in vitro bioactivity assays?

Methodological Answer:

  • Solubility : The 4-nitrophenyl group enhances hydrophobicity, requiring DMSO stock solutions (10–20 mM). For aqueous buffers (e.g., PBS), use <1% DMSO to avoid cytotoxicity .
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). The oxo group at C8 may hydrolyze under acidic conditions (pH <5), necessitating pH-controlled storage .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., COX-2 inhibition vs. cytotoxicity) be resolved in mechanistic studies?

Methodological Answer:

  • Dose-response profiling : Perform IC₅₀ assays across concentrations (1 nM–100 µM) to differentiate target-specific effects from off-target toxicity. For example, COX-2 inhibition may plateau at 10 µM, while cytotoxicity emerges at ≥50 µM .
  • Pathway enrichment analysis : Use transcriptomics (RNA-seq) to identify upregulated stress-response genes (e.g., HSPA1A, BAX) at cytotoxic doses, distinguishing apoptosis from enzyme inhibition .

Q. What computational strategies predict interactions between this compound and ATP-binding enzymes (e.g., kinases)?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17). The 4-nitrophenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic lysine residues .
  • MD simulations : Analyze binding stability over 100 ns trajectories. Fluorophenyl substituents exhibit lower RMSD (<2 Å) due to van der Waals interactions with nonpolar residues .

Q. How do substituent modifications (e.g., replacing 4-nitrophenyl with 3-bromophenyl) alter enzyme selectivity?

Methodological Answer:

  • SAR studies : Synthesize analogs and test against kinase panels (e.g., Eurofins KinaseProfiler). The 4-nitrophenyl group’s electron-withdrawing nature increases affinity for tyrosine kinases (e.g., ABL1, Kd = 12 nM) vs. bromophenyl analogs (Kd = 45 nM) .
  • Electrostatic potential maps : DFT calculations (B3LYP/6-31G*) show nitrophenyl groups enhance charge transfer to purine’s π-system, strengthening enzyme-ligand dipole interactions .

Q. What experimental designs validate the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling : Administer IV/orally to rodents and measure plasma half-life (LC-MS/MS). The fluorophenyl group reduces metabolic clearance (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogs) due to CYP450 resistance .
  • Metabolite identification : Use HR-MS to detect oxidation products (e.g., nitro-reduction to amine) in liver microsomes, guiding prodrug design .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across independent studies?

Methodological Answer:

  • Standardize assay conditions : Control ATP concentrations (e.g., 10 µM for kinase assays) and buffer ionic strength (150 mM NaCl) to minimize variability .
  • Meta-analysis : Pool data from ≥3 studies (e.g., PubChem BioAssay) and apply Cohen’s d to quantify effect size heterogeneity. For example, COX-2 IC₅₀ ranges (0.8–2.5 µM) may reflect differences in enzyme sources (human recombinant vs. murine) .

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